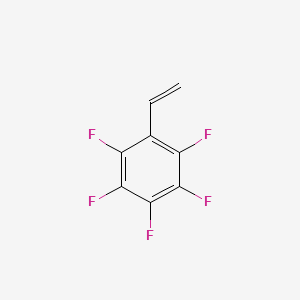

2,3,4,5,6-Pentafluorostyrene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJZCPNIJXVIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-55-1 | |

| Record name | Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30215645 | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-34-9 | |

| Record name | Pentafluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8W8899THA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluorostyrene

Precursor Synthesis and Monomer Preparation Routes

The preparation of 2,3,4,5,6-pentafluorostyrene hinges on the availability of key precursors, which are themselves synthesized through specific organometallic or reduction reactions.

A primary route to this compound involves a Grignard reagent-based synthesis. This multi-step process begins with the formation of a pentafluorophenyl Grignard reagent, typically from a pentafluorohalobenzene. nih.gov The most common starting materials are bromopentafluorobenzene (B106962) or chloropentafluorobenzene. google.com The Grignard reagent, pentafluorophenylmagnesium bromide or chloride, is synthesized by reacting the corresponding halobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). dtic.mil The reaction is initiated under an inert atmosphere (nitrogen or argon) to prevent quenching by moisture or oxygen. Activation of the magnesium surface, which is often passivated by a layer of magnesium oxide, can be facilitated by agents like iodine, ethyl bromide, or 1,2-dibromoethane. google.com

Once the Grignard reagent is formed, it is reacted with an electrophile to introduce a two-carbon side chain that can be converted to a vinyl group. A common electrophile for this purpose is acetaldehyde (B116499) (CH₃CHO). The nucleophilic addition of the pentafluorophenyl Grignard reagent to the carbonyl carbon of acetaldehyde yields 1-(pentafluorophenyl)ethanol. nih.gov

The final step in this sequence is the dehydration of the resulting alcohol to form the desired alkene, this compound. This elimination reaction is typically achieved by passing the alcohol over a heated catalyst, such as alumina (B75360) pellets, at high temperatures.

Table 1: Grignard Route to this compound

| Step | Reactants | Key Reagents/Catalysts | Typical Solvents | Product |

|---|---|---|---|---|

| 1. Grignard Reagent Formation | Bromopentafluorobenzene, Magnesium | Iodine, Ethyl Bromide (activators) | Anhydrous Diethyl Ether or THF | Pentafluorophenylmagnesium Bromide |

| 2. Alcohol Formation | Pentafluorophenylmagnesium Bromide, Acetaldehyde | - | Anhydrous Ether | 1-(Pentafluorophenyl)ethanol |

| 3. Dehydration | 1-(Pentafluorophenyl)ethanol | Alumina (Al₂O₃) | - (High-temperature gas phase) | This compound |

An alternative synthetic approach is the Wittig reaction, a powerful method for olefination of aldehydes and ketones. wikipedia.orgorganic-chemistry.org This route utilizes a phosphonium (B103445) ylide, known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. mnstate.edumasterorganicchemistry.com In the context of this compound synthesis, the key precursor is pentafluorobenzaldehyde (B1199891). chemicalbook.comchemicalbook.com

The synthesis of pentafluorobenzaldehyde can be achieved through several methods. One approach involves the reaction of a pentafluorophenyl Grignard reagent with a formylating agent like N-methylformanilide. chemicalbook.com Another route starts from pentafluorobenzonitrile, which is reduced to pentafluorobenzaldehyde using a catalyst system such as nickel-aluminum alloy in the presence of formic acid and water. chemicalbook.comgoogle.com

Once pentafluorobenzaldehyde is obtained, it can be reacted with a suitable Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield this compound. wikipedia.org The Wittig reagent itself is typically prepared by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base like butyllithium. masterorganicchemistry.com

Table 2: Wittig Reaction Route to this compound

| Step | Reactants | Key Reagents/Catalysts | Typical Solvents | Product |

|---|---|---|---|---|

| 1. Precursor Synthesis (Example) | Pentafluorobenzonitrile, Formic Acid, Water | Nickel-Aluminum Alloy | - | Pentafluorobenzaldehyde |

| 2. Ylide Formation | Methyltriphenylphosphonium Bromide | Butyllithium (n-BuLi) | Anhydrous THF or Diethyl Ether | Methylenetriphenylphosphorane |

| 3. Wittig Reaction | Pentafluorobenzaldehyde, Methylenetriphenylphosphorane | - | Anhydrous THF or Diethyl Ether | This compound |

Monomer Purification and Stabilization Techniques

The purity of the this compound monomer is critical for achieving polymers with desired molecular weights and properties in subsequent polymerization reactions. Therefore, rigorous purification and effective stabilization are essential steps following the initial synthesis.

Common purification techniques for the crude monomer include distillation under reduced pressure (vacuum distillation). fluorine1.ru This method is effective for separating the volatile monomer from less volatile impurities and reaction byproducts. Another purification strategy involves precipitation. For instance, after a polymerization reaction work-up, the resulting polymer can be precipitated in a non-solvent like methanol, which can also serve to wash away unreacted monomer and other soluble impurities. fluorine1.ru

To prevent premature polymerization during storage and handling, this compound is typically stabilized with inhibitors. A widely used stabilizer is 4-tert-butylcatechol (B165716) (TBC), often added at concentrations around 250 ppm. fishersci.no For polymerization experiments where the inhibitor's presence is undesirable, it must be removed. This can be accomplished by passing the monomer through a dedicated inhibitor-remover column. nih.gov Alternatively, a chemical washing method can be employed, such as treating the monomer with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to extract the phenolic inhibitor, followed by drying with an anhydrous salt like calcium chloride. google.com

For long-term storage, the purified and unstabilized monomer should be kept under inert atmosphere and at low temperatures to minimize spontaneous polymerization.

Table 3: Monomer Purification and Stabilization Methods

| Process | Technique | Reagents/Materials | Purpose |

|---|---|---|---|

| Purification | Vacuum Distillation | - | Separation from non-volatile impurities. fluorine1.ru |

| Washing/Drying | 10% NaOH solution, Anhydrous CaCl₂ | Removal of phenolic inhibitors and water. google.com | |

| Stabilization | Inhibition | 4-tert-butylcatechol (TBC) | Prevention of premature polymerization during storage. fishersci.no |

| Inhibitor Removal | Inhibitor-remover column | Preparation of monomer for polymerization. nih.gov |

Advanced Polymerization Strategies for 2,3,4,5,6 Pentafluorostyrene

Homopolymerization Mechanisms and Control

The homopolymerization of 2,3,4,5,6-pentafluorostyrene can be achieved through several radical polymerization techniques, each offering different levels of control over the final polymer structure.

Conventional free radical polymerization (FRP) of this compound is a viable method for producing high molecular weight polymers. This process is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or t-butyl peroxide, to generate free radicals. researchgate.net These radicals then propagate by adding to the vinyl group of the PFS monomer.

While effective in generating polymers, a significant drawback of conventional FRP is the lack of control over the polymer architecture, often resulting in polymers with a broad molecular weight distribution (polydispersity index, PDI > 1.5). cityu.edu.hk The termination of growing polymer chains occurs through bimolecular reactions, either combination or disproportionation, which are difficult to regulate. The polymerization conditions, including the choice of solvent and temperature, can influence the polymerization rate and the properties of the resulting poly(pentafluorostyrene) (PPFS). researchgate.netrsc.org For instance, copolymerization of PFS with styrene (B11656) in bulk via FRP can lead to nearly perfectly alternating copolymers. rsc.org

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been extensively applied to the polymerization of this compound. dokumen.pub These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. cityu.edu.hkdokumen.pub The main CLRP techniques used for PFS polymerization are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide Mediated Polymerization (NMP).

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the homopolymerization of this compound, yielding well-defined polymers. researchgate.net This technique typically utilizes a transition metal complex, commonly copper-based, as a catalyst to reversibly activate a dormant alkyl halide initiator. elsevierpure.com The polymerization of PFS via ATRP has been shown to proceed in a living fashion, with molecular weights increasing linearly with monomer conversion and resulting in polymers with low polydispersity (Mw/Mn < 1.3). researchgate.netelsevierpure.com

A typical ATRP system for PFS involves an initiator like ethyl 2-bromoisobutyrate, a catalyst such as copper(I) chloride (CuCl), and a ligand like 2,2'-bipyridine. researchgate.netelsevierpure.com Kinetic studies have revealed that the polymerization is first-order with respect to the monomer concentration. researchgate.net The electron-withdrawing nature of the fluorine atoms on the phenyl ring contributes to a relatively fast polymerization rate. researchgate.net ATRP of PFS has been used to synthesize not only homopolymers but also block copolymers, for example with styrene, and to graft PPFS from surfaces to create polymer brushes. researchgate.netnih.gov

Table 1: Representative Data for ATRP of this compound

| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Ethyl 2-bromoisobutyrate | CuCl/2,2'-bipyridine | Bulk | 110 | 5,000 - 32,000 | 1.2 - 1.5 | researchgate.net |

| PEO macroinitiator | CuCl/2,2'-bipyridine | Bulk | N/A | Varies | 1.09 - 1.33 | elsevierpure.com |

| N/A | N/A | Xylene | 110 | up to 17,000 | < 1.3 | researchgate.net |

This table is interactive. Click on the headers to sort.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CLRP method for controlling the polymerization of this compound. researchgate.netfluorine1.ru This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. fluorine1.ru RAFT polymerization offers excellent control over molecular weight and results in polymers with very narrow molecular weight distributions. fluorine1.ru

The homopolymerization of PFS using RAFT has been demonstrated to be effective. researchgate.net For instance, using 2-cyano-2-propyldithiobenzoate (CPDB) as a CTA, the polymerization of PFS at 50°C in DMF-d7 was studied in situ by ¹H-NMR spectroscopy. fluorine1.ru The study determined a high chain transfer constant (Ctr = 77.4 ± 2.2), indicating that CPDB is an efficient CTA for PFS polymerization. fluorine1.ru RAFT has also been utilized to synthesize block copolymers of PFS with other monomers, such as 2-hydroxyethyl methacrylate (B99206). researchgate.net

Table 2: RAFT Polymerization of this compound with CPADB

| Monomer | RAFT Agent | Initiator | Solvent | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| PFS | CPADB | AIBN | Fluorobenzene | 3,080 | 1.13 | nih.gov |

This table is interactive. Click on the headers to sort.

Nitroxide Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. cityu.edu.hk This method has been successfully applied to the homopolymerization of this compound. researchgate.net The polymerization is typically initiated by a unimolecular initiator (alkoxyamine) or a bimolecular system consisting of a conventional initiator and a nitroxide. cityu.edu.hk

The NMP of PFS has been shown to produce polymers with controlled molecular weights and low polydispersities (Mw/Mn ≤ 1.3). mdpi.com For instance, the polymerization of PFS initiated by NHS-BlocBuilder has been reported. canada.ca Diblock copolymers of PFS and butyl acrylate (B77674) have also been synthesized using NMP, demonstrating the versatility of this technique. The resulting poly(pentafluorostyrene) can serve as a macroinitiator for the polymerization of other monomers.

Table 3: NMP of this compound/Methyl Methacrylate Copolymers

| PFS/MMA Molar Feed | Initiator | Solvent | Temp (°C) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |

| 31/69 | BlocBuilder-MA | Xylenes (B1142099) | 90 | 13.8 | 1.15 | mdpi.com |

This table is interactive. Click on the headers to sort.

Kinetic and Mechanistic Studies of this compound Homopolymerization

Kinetic and mechanistic studies of the homopolymerization of this compound have provided valuable insights into its reactivity. In controlled radical polymerization techniques like ATRP and NMP, the polymerization exhibits pseudo-first-order kinetics with respect to monomer conversion. researchgate.netmdpi.com This indicates a constant concentration of active propagating radicals throughout the polymerization process.

Furthermore, a linear relationship between the number-average molecular weight (Mn) and monomer conversion is a key characteristic of a controlled polymerization, and this has been observed for the homopolymerization of PFS using both ATRP and NMP. researchgate.netmdpi.com The experimental molecular weights are often in good agreement with the theoretical values, further confirming the controlled nature of the polymerization. mdpi.com The reactivity of PFS in copolymerizations has also been investigated. For example, in the copolymerization with methyl methacrylate (MMA) via NMP, the reactivity ratios were determined to be rPFS = 3.50 and rMMA = 0.20, indicating that PFS is more reactive than MMA and that the resulting copolymer will have a tendency towards blocks of PFS. mdpi.com

Copolymerization of this compound with Diverse Comonomers

The incorporation of this compound (PFS) into copolymers offers a versatile platform for tuning material properties. By combining the unique characteristics of the fluorinated monomer—such as hydrophobicity, low surface energy, and specific electronic interactions—with those of other comonomers, a wide array of functional polymers can be designed. The copolymerization of PFS has been explored with various monomer families, including styrenics, (meth)acrylates, nitrogen-containing monomers, and bio-derived compounds, using both statistical and controlled polymerization methods to achieve different macromolecular architectures.

Statistical and Alternating Copolymerization Approaches

Statistical and alternating copolymerizations are primary strategies to create polymers with a random or ordered distribution of monomer units along the polymer chain. The reactivity ratios of the comonomers play a crucial role in determining the final polymer microstructure. The electron-deficient nature of the pentafluorophenyl ring in PFS significantly influences its copolymerization behavior, often leading to a strong tendency for alternation with electron-rich comonomers.

The copolymerization of this compound with styrene (St) is a well-studied system that demonstrates a pronounced tendency toward alternation. colab.wsacs.org This behavior is attributed to the formation of a charge-transfer complex between the electron-deficient PFS and the electron-rich styrene. colab.ws The degree of alternation is sensitive to polymerization conditions such as temperature and solvent. colab.wsacs.org Lower temperatures favor a more alternating structure. colab.wsacs.org

Studies using free radical polymerization have quantified the monomer reactivity ratios, confirming the alternating trend. For instance, at 70 °C with benzoyl peroxide as the initiator, the product of the reactivity ratios (rSt * rPFS) was found to be 0.17 in bulk and 0.14 in toluene. colab.wsacs.org At a lower temperature of 25 °C, the alternating tendency increases, with rSt * rPFS values of 0.048 in bulk and 0.069 in toluene. colab.wsacs.org The resulting styrene-pentafluorostyrene copolymers exhibit glass-transition temperatures that are higher than the mole-average values of the corresponding homopolymers. colab.wsacs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have also been employed to synthesize alternating St-PFS copolymers with controlled molecular weights and low dispersity. researchgate.net The use of RAFT does not significantly alter the inherent reactivity ratios of the monomers. researchgate.net The mode of monomer alternation in these copolymers has been unambiguously confirmed using heteronuclear multiple bond correlation (HMBC) NMR spectroscopy. rsc.org

| Polymerization Condition | Initiator | r(Styrene) * r(PFS) | Reference |

| Bulk, 25 °C | tert-butylperoxy pivalate (B1233124) | 0.048 | colab.wsacs.org |

| Toluene, 25 °C | tert-butylperoxy pivalate | 0.069 | colab.wsacs.org |

| Bulk, 70 °C | benzoyl peroxide | 0.17 | colab.wsacs.org |

| Toluene, 70 °C | benzoyl peroxide | 0.14 | colab.wsacs.org |

PFS has been successfully copolymerized with a range of (meth)acrylate monomers to create materials with tailored properties.

Methyl Methacrylate (MMA): The copolymerization of PFS with methyl methacrylate has been achieved via nitroxide mediated polymerization (NMP), yielding random copolymers with controlled molecular weights and low dispersity (Mw/Mn ≤ 1.3). nih.govmdpi.com The copolymerization exhibits pseudo-living characteristics, with molecular weight increasing linearly with monomer conversion. mdpi.com The reactivity ratios were determined to be r(PFS) = 3.50 ± 0.70 and r(MMA) = 0.20 ± 0.21, indicating that the PFS radical prefers to add to its own monomer, while the MMA radical also preferentially adds to the PFS monomer. mdpi.com These copolymers have been investigated as dielectric layers in organic thin-film transistors. nih.govmdpi.com

| Experiment ID | Molar Feed Ratio (PFS/MMA) | Initiator | Target Mn ( g/mol ) |

| PFS/MMA-1:1 | 1:1 | MAMA-SG1 | 25,000 |

| PFS/MMA-1:3 | 1:3 | MAMA-SG1 | 25,000 |

| PFS/MMA-1:9 | 1:9 | MAMA-SG1 | 25,000 |

| PFS/MMA-3:1 | 3:1 | MAMA-SG1 | 25,000 |

Data sourced from a study on nitroxide mediated copolymerizations in 50 wt% xylenes solution at 90 °C. nih.gov

Butyl Acrylate (BA): Phase copolymers composed of poly(n-butylacrylate) and poly(pentafluorostyrene) have been prepared, demonstrating the feasibility of combining these monomers. sigmaaldrich.com

Glycidyl (B131873) Methacrylate (GMA): Copolymers of PFS and GMA are of interest for applications such as optical waveguides due to their good thermal stability and low optical loss. ossila.com Poly(pentafluorostyrene-co-glycidyl methacrylate) can be synthesized with a backbone of fluorine-rich PFS and photocrosslinkable GMA units. ossila.com Additionally, terpolymers of fluorinated monomers (derived from PFS), MMA, and GMA have been synthesized via radical polymerization using AIBN as an initiator. rsc.org

N-Phenylmaleimide (NPM): To create polymers with both high hydrophobicity and high thermal stability, PFS has been copolymerized with N-phenylmaleimide. researchgate.net The copolymerization, initiated by AIBN, was shown to proceed under both conventional thermal heating and microwave irradiation, with the latter significantly increasing the initial polymerization rate. researchgate.net The reactivity ratios were determined as r(NPM) = 0.28 and r(PFS) = 0.86. researchgate.net The incorporation of the rigid maleimide (B117702) group into the polymer backbone leads to copolymers with very high glass transition temperatures (up to 180°C). researchgate.netresearchgate.net This synthesis has also been achieved using RAFT-mediated polymerization. researchgate.net

Vinylpyrrolidone (NVP): Amphiphilic block copolymers of PFS and N-vinylpyrrolidone have been synthesized using a switchable RAFT agent. arxiv.org This technique allows for the polymerization of more activated monomers like PFS in the protonated form of the RAFT agent, followed by chain extension with less activated monomers like NVP after deprotonation. arxiv.org

D,L-Lactide: Diblock copolymers of D,L-lactide and pentafluorostyrene with narrow molecular weight distributions have been successfully synthesized, indicating the compatibility of these monomer classes. sigmaaldrich.com

β-Pinene: The copolymerization of PFS with the bio-derived monomer β-pinene has been used to create optically active copolymers. These materials are noted for their low surface energies and enhanced chemical stability, making them of interest for coatings and adhesives.

Block Copolymer Synthesis via Controlled Polymerization Techniques

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined block copolymers containing PFS segments. These methods allow for precise control over molecular weight, dispersity, and architecture, leading to materials with distinct phase-separated morphologies and functionalities.

PFS has been successfully incorporated into block copolymers with a variety of other monomers:

Styrene (St): PFS-b-PS block copolymers have been prepared using ATRP. researchgate.netacs.org The polymerization is first-order with respect to monomer conversion, reflecting the electron-withdrawing character of the fluorine atoms. researchgate.net NMP has also been used to create well-defined block copolymers of styrene and PFS. acs.org

(Meth)acrylates: Block copolymers of PFS and methyl methacrylate (MMA) have been reported via ATRP. researchgate.net Amphiphilic diblock copolymers consisting of a hydrophobic PPFS block and a hydrophilic poly(2-hydroxyethyl methacrylate) (PHEMA) block have been synthesized by two-stage RAFT polymerization for use in omniphobic coatings. fluorine1.ru Triblock terpolymers containing PFS, hexyl acrylate, and a lactide block have also been prepared. montclair.edu

Poly(ethylene oxide) (PEO): Amphiphilic di- and triblock copolymers (PFS-b-PEO and PFS-b-PEO-b-PFS) have been synthesized via ATRP. elsevierpure.com A PEO-based macroinitiator was used to initiate the polymerization of PFS, resulting in block copolymers with narrow molecular weight distributions (Mw/Mn < 1.33). elsevierpure.com

Nitrogen-Containing Monomers: As mentioned previously, poly(pentafluorostyrene-b-vinylpyrrolidone) has been synthesized using switchable RAFT polymerization, creating amphiphilic structures investigated as kinetic hydrate (B1144303) inhibitors. arxiv.org

The synthesis of these block copolymers enables the combination of the fluorinated segment's properties (hydrophobicity, oleophobicity) with the properties of other polymer blocks (hydrophilicity, functionality), leading to self-assembling materials for a range of applications.

| Block Copolymer | Polymerization Method | Key Findings | Reference |

| Poly(PFS-b-Styrene) | ATRP, NMP, RAFT | Well-controlled molecular weight and dispersity; alternating tendency in random segments. | researchgate.netresearchgate.netacs.org |

| Poly(PFS-b-Methyl Methacrylate) | ATRP | Successful block copolymer synthesis reported. | researchgate.net |

| Poly(PFS-b-2-Hydroxyethyl Methacrylate) | RAFT | Amphiphilic diblock copolymers for omniphobic coatings. | fluorine1.ru |

| Poly(PFS-b-Poly(ethylene oxide)) | ATRP | Amphiphilic di- and triblock structures with narrow molecular weight distributions. | elsevierpure.com |

| Poly(PFS-b-Vinylpyrrolidone) | Switchable RAFT | Amphiphilic block copolymers for kinetic hydrate inhibition. | arxiv.org |

| Poly(PFS-b-D,L-Lactide) | Not specified | Diblock copolymers with narrow molecular weight distributions reported. | sigmaaldrich.com |

Graft Copolymerization (e.g., onto Graphene Oxide, Polysulfone)

Graft copolymerization is a powerful technique to impart the unique properties of poly(this compound) (PPFS), such as hydrophobicity and chemical resistance, to other materials and surfaces. This is achieved by covalently bonding PPFS chains to a backbone polymer or substrate. Graphene oxide (GO) and polysulfone (PSU) are two notable substrates that have been functionalized with PPFS grafts to create advanced composite materials.

Grafting onto Graphene Oxide (GO): The functionalization of graphene oxide with PPFS has been accomplished using surface-initiated atom transfer radical polymerization (SI-ATRP). upc.eduacs.org In this method, GO, typically synthesized via a modified Hummers method, is first functionalized with an ATRP initiator. acs.org The subsequent polymerization of PFS from these initiator sites on the GO surface results in a hybrid material where PPFS chains are densely grafted onto the GO sheets (PPFS-GO). upc.eduacs.org Spectroscopic analysis, including FTIR and Raman, confirms the successful grafting, and scanning electron microscopy (SEM) reveals that the GO layers are exfoliated and decorated with a web-like structure of PPFS. acs.org The resulting PPFS-GO hybrid material has been used as a filler in thermoplastic polyurethane (TPU), significantly increasing the water contact angle of TPU films by up to 20% with the addition of 10 wt.% of the filler, thereby enhancing hydrophobicity without compromising thermal stability or electrical insulating properties. acs.org

Grafting onto Polysulfone (PSU): Poly(pentafluorostyrene) has also been grafted onto polysulfone backbones to create materials for applications such as fuel cell membranes. One reported method involves a "grafting onto" approach, where pre-existing PPFS chains are attached to a commercial polysulfone. enscm.fr This specific synthesis utilized a Huisgen cycloaddition reaction to form the PSU-g-PPFS graft copolymer. enscm.fr These grafted copolymers can be further modified, for example by phosphonation of the pentafluorophenyl rings, to introduce proton conductivity for fuel cell applications. acs.org

The table below summarizes the methodologies used for grafting PPFS onto these substrates.

| Substrate | Grafting Method | Initiator/Linkage | Key Findings |

| Graphene Oxide (GO) | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) upc.eduacs.org | ATRP initiators immobilized on GO surface acs.org | Creates a web-like PPFS coating on exfoliated GO sheets; enhances hydrophobicity of polymer composites. acs.org |

| Polysulfone (PSU) | "Grafting onto" via Huisgen Cycloaddition enscm.fr | Click chemistry (Huisgen cycloaddition) enscm.fr | Creates PSU-g-PPFS copolymers suitable for post-functionalization (e.g., phosphonation) for fuel cell membranes. acs.orgenscm.fr |

Hyperbranched and Other Complex Architectures from this compound

Beyond linear chains and grafts, this compound is a valuable monomer for constructing complex, highly branched polymer architectures. These structures, such as hyperbranched polymers, possess unique properties compared to their linear analogues, including lower viscosity and higher solubility.

Atom transfer radical self-condensing vinyl copolymerization (ATR-SCVCP) has been a key technique for synthesizing these advanced structures. enscm.frsemanticscholar.org This method utilizes a special type of monomer called an "inimer," which contains both a polymerizable vinyl group and an initiating site for ATRP within the same molecule. enscm.fr One such inimer, 4-[oxy(tri(ethylene glycol))bromoisobutyryl]-2,3,5,6-tetrafluorostyrene, was synthesized from PFS and tri(ethylene glycol). enscm.frsemanticscholar.org The copolymerization of this inimer with PFS (in a 1:3 inimer:monomer ratio) using a CuCl/CuCl₂/2,2'-bipyridine catalyst system yields amphiphilic hyperbranched fluorocopolymers. enscm.fr These copolymers are soluble in a wide range of organic solvents and can form water-dispersible micelles. enscm.frsemanticscholar.org The ATR-SCVCP method offers a one-pot synthesis under mild conditions and allows for control over the fluorocarbon content and molecular weight of the resulting hyperbranched polymer. enscm.fr

Other complex architectures have been created by using mesoporous organosilica nanoparticles as both a structural backbone and a co-monomer. dlr.de In this approach, the vinyl groups present on the interior pore surfaces of the nanoparticles are copolymerized with PFS via free-radical polymerization initiated by AIBN. dlr.deresearchgate.net This confines the formation of PPFS within the pores, creating a copolymeric structure with a hydrophobic pore environment. dlr.de The untouched vinyl groups on the particles' outer surface remain available for further functionalization, enabling the creation of multifunctional core-shell structures. dlr.de

The properties of these complex architectures are detailed in the table below.

| Polymer Architecture | Synthesis Method | Key Monomers/Components | Resulting Polymer Properties |

| Amphiphilic Hyperbranched Copolymer | ATR-SCVCP enscm.frsemanticscholar.org | PFS, OEG-functionalized fluorinated inimer enscm.fr | Mₙ = 17.2 kDa, Mₙ/Mₙ = 2.50; T₉ = 20 °C; Soluble in many organic solvents; forms water-dispersible micelles. enscm.frsemanticscholar.org |

| Hyperbranched Homopolymer | ATR-SCVCP of inimer enscm.frsemanticscholar.org | OEG-functionalized fluorinated inimer enscm.fr | Mₙ = 9.06 kDa, Mₙ/Mₙ = 1.90; T₉ = -19 °C; Thermally stable up to 175 °C. enscm.frsemanticscholar.org |

| Copolymer within Mesoporous Nanoparticles | Free Radical Copolymerization dlr.deresearchgate.net | PFS, Styrene-bridged organosilica nanoparticles, AIBN dlr.de | Creates a copolymer with a hydrophobic pore system (due to PPFS) and a functionalizable outer shell. dlr.de |

Solvent Effects and Initiator Selection in Copolymerization

The choice of solvent and initiator is critical in the copolymerization of this compound, as these parameters strongly influence reaction rates, monomer incorporation, and the properties of the resulting copolymer. google.com The electron-withdrawing nature of the fluorine atoms on the phenyl ring makes PFS a highly reactive monomer in radical polymerizations. upc.edu

Studies on the copolymerization of PFS with styrene (St) have shown that the tendency for the monomers to alternate in the polymer chain is highly dependent on the reaction conditions. researchgate.net For instance, using benzoyl peroxide as the initiator at 70 °C, the reactivity ratio product (rSt*rPFS) was 0.17 in bulk and 0.14 in toluene, indicating a tendency toward alternation. researchgate.net This alternating tendency was even more pronounced at a lower temperature (25 °C) with tert-butylperoxy pivalate as the initiator. researchgate.net This behavior is in contrast to typical styrene copolymerizations and is attributed to π-π stacking interactions between the electron-poor PFS and the electron-rich styrene. researchgate.net

The solvent can also play a direct role in polymer properties. High molecular weight PPFS can be synthesized via radical polymerization using methyl isobutyl ketone (MIK) as the solvent. Interestingly, the resulting high molecular weight polymer (up to 213 kDa) is soluble in ketone solvents like MIK but becomes insoluble in chloroform (B151607) or other halogenated solvents, a crucial property for its use as a dielectric layer in bottom-gate organic thin-film transistors. In the copolymerization of PFS with N-phenylmaleimide in anisole (B1667542) using azobisisobutyronitrile (AIBN) as the initiator, microwave-assisted heating was found to significantly increase the initial polymerization rate compared to conventional thermal heating, though it did not affect the copolymer composition.

Discrepancies in reported reactivity data for PFS often stem from the specific combination of solvent polarity and initiator choice, highlighting the need for careful selection of these parameters to achieve desired copolymer structures and properties.

The table below outlines the impact of different solvents and initiators on PFS copolymerization.

| Co-monomer | Solvent | Initiator | Key Findings & Observations |

| Styrene | Toluene | Benzoyl Peroxide (70 °C) | Promotes alternating copolymerization (rStrPFS = 0.14). researchgate.net |

| Styrene | Bulk | Benzoyl Peroxide (70 °C) | Promotes alternating copolymerization (rStrPFS = 0.17). researchgate.net |

| N-Phenylmaleimide | Anisole | AIBN (70 °C) | Microwave heating increases the polymerization rate ~14 times compared to conventional heating. |

| None (Homopolymer) | Methyl Isobutyl Ketone (MIK) | Radical initiator | Produces high molecular weight PPFS (up to 213 kDa) that is insoluble in common halogenated solvents. |

| Styrene or 4-azidomethylstyrene | Various | ATRP and FRP initiators | Monomer alternation is strongly dependent on both solvent and initiator choice. google.com |

Post Polymerization Functionalization and Chemical Modification of Poly 2,3,4,5,6 Pentafluorostyrene

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pendant Fluorine Atoms

The core of PPFS's chemical versatility lies in the SNAr reaction, where the highly activated para-fluorine atom is selectively displaced by a variety of nucleophiles. This selective substitution is a powerful tool for creating functional materials from a common polymeric precursor. researchgate.netrsc.orgdtu.dk

Thiol-Mediated Functionalization (e.g., Para-Fluoro Thiol Click Reaction)

A prominent example of SNAr on PPFS is the reaction with thiol-containing molecules, often termed the "para-fluoro thiol click reaction". acs.orgCurrent time information in Bangalore, IN. This reaction is prized for its high efficiency, selectivity, and mild reaction conditions, often proceeding at ambient temperature in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-en (DBU). acs.orgresearchgate.net The base deprotonates the thiol to form a more reactive thiolate anion, which then selectively attacks the carbon at the 4-position of the pentafluorophenyl ring, displacing the fluoride (B91410) ion. researchgate.net

This method has been successfully employed to graft a variety of molecules onto the PPFS backbone. For instance, alkyl chains of different lengths (from C6 to C18) have been introduced by reacting PPFS with the corresponding 1-alkanethiols. acs.orgd-nb.info This modification can be used to tune the mechanical properties of the polymer, for example, to plasticize otherwise brittle materials. d-nb.info The reaction is also used to attach more complex structures, such as glycosides. In one study, 2,3,4,6-tetra-O-acetyl-1-thio-β-d-glucopyranose was quantitatively grafted onto PPFS, demonstrating the reaction's utility in creating well-defined glycopolymers. dlr.deacs.org The progress of this click reaction can be conveniently monitored in real-time using ¹⁹F NMR spectroscopy by observing the disappearance of the signal corresponding to the para-fluorine atom. dlr.de

Introduction of Acidic Functional Groups for Ionic Conductivity (e.g., Sulfonation, Phosphonation)

To create materials suitable for applications such as proton exchange membranes (PEMs) in fuel cells, acidic functional groups can be introduced onto the PPFS backbone. The high density of functionalization achievable with PPFS, combined with the enhanced acidity imparted by the remaining electron-withdrawing fluorine atoms, leads to materials with high ion-exchange capacities (IEC) and excellent proton conductivity.

Sulfonation is typically achieved via a two-step process. First, the PPFS is thiolated through a nucleophilic substitution reaction, often using sodium hydrosulfide (B80085) (NaSH). This step replaces the para-fluorine with a thiol group. Subsequently, the installed thiol groups are oxidized to sulfonic acid groups. researchgate.net This method can achieve a 100% degree of sulfonation, resulting in a polymer with a very high IEC (e.g., 3.4 mmol g⁻¹) and a low pKa value of the sulfonic acid group. The resulting sulfonated PPFS has demonstrated proton conductivity significantly higher than the benchmark material Nafion, especially at elevated temperatures. researchgate.net

Phosphonation is another key modification to induce proton conductivity, particularly for high-temperature applications where conventional sulfonated membranes may falter. Phosphonic acid groups are typically introduced via a one-step SNAr reaction, specifically the Michaelis-Arbuzov reaction. d-nb.info This involves heating PPFS with a phosphite (B83602) reagent, such as tris(trimethylsilyl) phosphite. The cumulative electron-withdrawing effect of the fluorine atoms facilitates the reaction and also enhances the acidity of the resulting phosphonic acid group. This modification has led to the development of phosphonated PPFS (PWN) materials that exhibit high thermal stability and proton conductivity without the issue of anhydride (B1165640) formation that can plague other phosphonated polymers. d-nb.info

A hybrid approach, combining both sulfonation and phosphonation on the same PPFS backbone, has also been explored. This is achieved by sequential modification using the para-fluoro-thiol reaction for sulfonation and the Michaelis-Arbuzov reaction for phosphonation. These hybrid materials are designed to have cooperative proton conduction mechanisms, potentially offering enhanced performance across a wider range of operating conditions.

Table 1: Functionalization of Poly(2,3,4,5,6-Pentafluorostyrene) for Ionic Conductivity

| Functional Group | Reaction Method | Key Reagents | Resulting Property | Reference |

|---|

Substitution with Sulfur or Phosphorus Containing Moieties

Beyond creating acidic groups for proton conduction, the SNAr reaction on PPFS allows for the introduction of a broader range of sulfur and phosphorus-containing moieties. As detailed previously, the initial thiolation step for sulfonation introduces a sulfur-containing thiol group. researchgate.net Similarly, phosphonation directly installs a phosphorus-containing phosphonic acid group.

Other sulfur-containing functional groups have also been grafted onto PPFS. For example, 1-(2-dimethylaminoethyl)-5-mercaptotetrazole has been attached to the polymer backbone via the nucleophilic substitution of the para-fluorine by the thiol group. This modification is a key step in the synthesis of novel anion exchange polymers. The versatility of the para-fluoro-thiol reaction allows for the incorporation of diverse sulfur-containing molecules, provided they possess a reactive thiol group.

Derivatization for Enhanced Reactivity or Specific Properties (e.g., Chloromethylation, Quaternary Ammonium (B1175870) Base Groups)

Post-polymerization modification can also be used to introduce reactive handles or specific functional groups that impart properties other than ionic conductivity. A key example is the synthesis of anion exchange membranes (AEMs), which requires the introduction of cationic groups.

This has been achieved by first performing chloromethylation on a block copolymer of poly(pentafluorostyrene) and polystyrene (PFS-b-PS). The chloromethylation introduces -CH₂Cl groups onto the polymer. These reactive groups then serve as sites for subsequent reactions. Following chloromethylation, the polymer is reacted with trimethylamine, which displaces the chloride to form quaternary ammonium groups. researchgate.net A final ion exchange step with a base like potassium hydroxide (B78521) (KOH) yields the desired anion exchange block polymer electrolyte. researchgate.net

Another strategy to introduce quaternary ammonium groups involves a multi-step process starting with the para-fluoro thiol reaction. First, a molecule containing both a thiol and a tertiary amine, such as 1-(2-dimethylaminoethyl)-5-mercaptotetrazole, is grafted onto the PPFS backbone. The tertiary amine groups are then quaternized, for example, by methylation using iodomethane, to create the cationic sites required for anion exchange functionality. These quaternized polymers can be blended with other polymers like polybenzimidazole to improve mechanical stability for applications in devices like vanadium redox flow batteries.

Orthogonal Click Chemistry Approaches for Selective Modification

The high selectivity and efficiency of the para-fluoro thiol "click" reaction make it an excellent candidate for orthogonal chemical strategies. Current time information in Bangalore, IN. Orthogonal chemistry allows for the modification of a polymer with multiple, different functional groups in a sequential manner without interference between the reactions.

For example, a dual-reactive block copolymer containing both pentafluorostyrene units (reactive towards thiols) and pentafluorophenyl ester units (reactive towards amines) can be selectively functionalized. The order of the reaction is important; studies have shown that the thiol-para-fluoro substitution can be performed selectively in the presence of the ester groups. This allows for the creation of well-defined, bifunctional macromolecules where one block is modified with a thiol-grafted moiety and the other with an amine-grafted moiety. This approach highlights the power of using PPFS as a building block for complex polymer architectures through controlled, sequential post-polymerization modifications. rsc.orgdtu.dk

Advanced Characterization Techniques for 2,3,4,5,6 Pentafluorostyrene and Its Polymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are fundamental in determining the chemical structure and composition of PPFS and its copolymers.

NMR spectroscopy is a powerful tool for the structural characterization of PPFS.

¹H NMR: In the case of PPFS homopolymers, the proton NMR spectra are relatively simple, showing broad signals corresponding to the polymer backbone. However, for copolymers, ¹H NMR is crucial for determining the composition by comparing the integration of signals from the different monomer units. For instance, in poly(pentafluorostyrene)-polyether block copolymers, the PPFS content can be calculated by comparing the integrated signals of the polyether and PPFS blocks. researchgate.net

¹⁹F NMR: This is a particularly informative technique for fluorinated polymers. The ¹⁹F NMR spectrum of PPFS clearly shows distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring, confirming the successful incorporation of the PFS monomer into the polymer structure. researchgate.net Typical chemical shifts are observed around -143.2 ppm (ortho-F), -161.3 ppm (meta-F), and -154.3 ppm (para-F). researchgate.net In studies of PFS-ran-MMA copolymers, the integral of the PFS peak between -144 to -140 ppm is used to determine the copolymer composition. nih.gov

¹³C NMR: ¹³C NMR provides detailed information about the carbon skeleton of the polymer. The spectra can confirm the structure of the repeating monomer unit and provide insights into the polymer's tacticity.

HMBC (Heteronuclear Multiple Bond Correlation): Two-dimensional NMR techniques like HMBC are used to establish long-range correlations between protons and carbons. This is particularly useful for confirming the connectivity within the polymer structure, especially in complex copolymer systems. rsc.org

Table 1: Representative NMR Chemical Shifts for Poly(2,3,4,5,6-pentafluorostyrene)

| Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹⁹F | ortho-F | ~ -143.2 | researchgate.net |

| ¹⁹F | para-F | ~ -154.3 | researchgate.net |

| ¹⁹F | meta-F | ~ -161.3 | researchgate.net |

| ¹H | PPFS block | 1.9 - 3.0 | researchgate.net |

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups and confirm the chemical structure of polymers.

FTIR Spectroscopy: In the analysis of PPFS, FTIR is used to confirm the presence of the pentafluorophenyl group. For example, in the synthesis of nanocapsules with a PPFS shell, the appearance of characteristic C-F stretching vibrations around 1500 cm⁻¹ and 1524 cm⁻¹ in the FTIR spectrum confirms the successful polymerization of PFS. nih.govrutgers.edu FTIR has also been used to verify the formation of hybrid structures when PPFS is grafted onto graphene oxide. x-mol.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. In the characterization of PPFS-functionalized nanoparticles, a decrease in the intensity of the Raman band at 1630 cm⁻¹, which is associated with the vinyl group of the monomer, indicates successful polymerization. nih.gov

Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity, Ð) of polymers like PPFS.

This technique separates polymer molecules based on their size in solution. By using a calibration curve generated from polymer standards (often polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Ð = Mw/Mn) can be determined. For example, PPFS synthesized by bulk radical polymerization was found to have a weight-average molecular weight of 108,000 g/mol . researchgate.net In another study using RAFT polymerization, PPFS with a number-average molecular weight of approximately 2800 g/mol and a low polydispersity of 1.13 was synthesized. nih.gov Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been used to produce PPFS with good control over molecular weight and a polydispersity of less than 1.3. semanticscholar.org

Table 2: Example of Molecular Weight Data for PPFS from GPC Analysis

| Polymerization Method | Mn (g/mol) | Mw (g/mol) | Polydispersity (Ð) | Reference |

|---|---|---|---|---|

| Bulk Radical Polymerization | - | 108,000 | - | researchgate.net |

| RAFT Polymerization | 3,080 | - | 1.13 | nih.gov |

| ARGET-ATRP | 10,800 | - | 1.26 | semanticscholar.org |

| ARGET-ATRP | 19,800 | - | 1.25 | semanticscholar.org |

| Nitroxide Mediated Polymerization | 13,800 | - | 1.15 | nih.gov |

Morphological and Surface Analysis

Understanding the morphology and surface chemistry of PPFS materials is crucial for their application in areas like coatings and biomedical devices.

SEM is used to visualize the surface topography and morphology of materials at the micro- and nanoscale. For PPFS-based materials, SEM has been employed to:

Analyze the morphology of nanocapsules made with a PPFS shell, revealing stable, smooth, and compact spherical structures. rutgers.edu

Examine hybrid materials where PPFS is grafted onto graphene oxide, showing that the graphene oxide layers are exfoliated and decorated with a web-like structure of PPFS. researchgate.netx-mol.com

Observe the dispersion of PPFS-modified silver nanoparticles. researchgate.net

ToF-SIMS and XPS are powerful surface-sensitive techniques that provide detailed information about the elemental and molecular composition of the outermost few nanometers of a material.

XPS (X-ray Photoelectron Spectroscopy): XPS is used for quantitative elemental analysis of a surface. For copolymers of styrene (B11656) and pentafluorostyrene, XPS has been used to confirm that the surface and bulk compositions are the same, indicating no surface segregation of the fluorinated component. researchgate.netresearcher.life

ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry): ToF-SIMS provides detailed molecular information from the surface by analyzing the mass of ions ejected from the surface by a primary ion beam. It is highly sensitive to the outermost monolayer. Studies on styrene-pentafluorostyrene copolymers have shown that the ion fragmentation mechanism is similar for both monomer units. researchgate.netresearcher.life ToF-SIMS has also been used to study the surface rearrangement of PPFS films at different temperatures. researchgate.net Quantitative analysis of copolymer compositions is possible using relative peak intensities of characteristic ions from each monomer. researchgate.netresearcher.life

Contact Angle Measurements for Surface Energy and Reorientation Studies

Contact angle goniometry is a highly surface-sensitive technique used to investigate the surface properties of materials derived from this compound (PFS). By measuring the angle at which a liquid droplet interfaces with a solid surface, this method provides critical data on surface energy, wettability, and hydrophobicity. For poly(this compound) (PPFS), contact angle measurements are instrumental in quantifying its characteristic low surface energy and hydrophobic nature, which are direct consequences of the high fluorine content.

Research has demonstrated the utility of contact angle measurements in probing the surface behavior of PPFS films. The static water contact angle on PPFS surfaces is significantly higher than on its non-fluorinated counterpart, polystyrene, indicating a much more hydrophobic surface. acs.org For instance, the static contact angle for PPFS has been measured to be around 100°–104°, and can reach as high as 125° for certain fluorinated coatings. nih.govethz.ch This hydrophobicity is a key attribute for applications such as antifouling coatings.

Furthermore, variable-temperature contact angle measurements serve as a powerful tool to study the surface mobility and reorientation of PPFS polymer chains. researchgate.netscience.gov Studies have revealed a distinct transition temperature at which the polymer surface rearranges. science.gov As the temperature increases, the pendant pentafluorophenyl groups of PPFS tend to migrate from the bulk to the surface. science.gov This reorientation, driven by the minimization of surface energy, can be detected by a clear change in the contact angle as a function of temperature. researchgate.netscience.gov This dynamic behavior is crucial for understanding the performance of PPFS-based materials in environments with varying thermal conditions.

The surface energy of PPFS has been quantified using contact angle data with various liquids. These measurements confirm the low surface energy of the polymer, which is a primary driver for its use in low-adhesion and barrier applications. ethz.ch

| Polymer | Test Liquid | Static Contact Angle (°) | Surface Energy (mJ/m²) | Source |

|---|---|---|---|---|

| PPFS | Water | 104 | 23.9 | ethz.ch |

| PPFS | Benzyl alcohol | 81 | - | ethz.ch |

| PPFS | Ethylene glycol | 58 | - | ethz.ch |

| PPFS | Water | ~100 | - | nih.gov |

| PPFS | Water | 95.8 | - | acs.org |

| Polystyrene (PS) | Water | 89.8 | - | acs.org |

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of polymers. For poly(this compound) (PPFS), Differential Scanning Calorimetry (DSC) is a principal method used to determine its thermal properties, most notably the glass transition temperature (T_g). nih.govaiche.orgrutgers.edu The T_g is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

DSC measurements are performed by monitoring the difference in heat flow between a sample and a reference as a function of temperature. For PPFS, DSC thermograms from a second heating cycle are typically used to identify the T_g, which appears as a step-like change in the heat flow curve. nih.gov The reported glass transition temperature for PPFS is consistently found to be slightly above 100°C. researchgate.net This relatively high T_g, compared to some other fluoropolymers, imparts good thermal stability to the material, making it suitable for applications that require dimensional stability at elevated temperatures. researchgate.net

In studies involving copolymers of PFS, DSC is employed to investigate how the incorporation of other monomers affects the thermal properties. For example, in copolymers of PFS and N-phenylmaleimide, an increase in the N-phenylmaleimide content leads to a corresponding increase in the T_g of the resulting copolymer. researchgate.net Similarly, for nanocapsules using a PPFS shell, DSC is used to analyze the phase-change processes, such as the melting enthalpy of a core material like n-octadecane. rutgers.edu These analyses are crucial for the development of materials with tailored thermal performance for applications like thermal energy storage. rutgers.edu

| Polymer System | Property | Value | Source |

|---|---|---|---|

| Poly(this compound) Homopolymer | Glass Transition Temperature (T_g) | 101–105 °C | researchgate.net |

| Nanocapsules with PPFS shell and n-octadecane core (NEPCM4) | Melting Enthalpy | 171.8 ± 2.2 J·g⁻¹ | rutgers.edu |

Optical and Refractive Index Characterization Methods

The unique optical properties of this compound and its polymers, particularly their low refractive index, are key to their use in advanced optical applications. ossila.com Characterization of these properties is typically performed using techniques such as spectroscopic ellipsometry and refractometry.

Precise control and measurement of the refractive index are critical for waveguide design. The refractive index of copolymers can be finely tuned by adjusting the monomer feed ratio during polymerization. hep.com.cn For example, in copolymers of PFS and glycidyl (B131873) methacrylate (B99206), varying the composition allows for precise control over the refractive index at various communication wavelengths (e.g., 589, 633, 1320, and 1550 nm). researchgate.net

Variable angle spectroscopic ellipsometry is a non-destructive technique used to measure the refractive index and thickness of thin polymer films. hep.com.cn This method has been used to characterize fluorinated photoresists synthesized from PFS, confirming their refractive index for fabricating planar lightwave circuits. hep.com.cn Another important parameter is the thermo-optic coefficient (dn/dT), which describes the change in refractive index with temperature. Polymers derived from PFS can exhibit a large negative thermo-optic coefficient, a property that is exploited in the design of athermal (temperature-independent) optical devices by combining them with materials that have a positive coefficient, such as silica. theiet.org

| Material | Property | Wavelength (nm) | Value | Source |

|---|---|---|---|---|

| PFS-GMA-TFEMA Terpolymer Overclad | Refractive Index (TE mode) | 1550 | 1.4454 - 1.4456 | theiet.org |

| PFS-GMA-TFEMA Terpolymer Overclad | Thermo-optic Coefficient (dn/dT) | - | -1.11 × 10⁻⁴ /K | theiet.org |

| Fluorinated Photoresist (PFS-based core) | Refractive Index | 1550 | 1.571 | hep.com.cn |

| Silica Thin Film (for comparison) | Thermo-optic Coefficient (dn/dT) | - | 0.79 × 10⁻⁵ /K | theiet.org |

Theoretical and Computational Studies on 2,3,4,5,6 Pentafluorostyrene Systems

Molecular Dynamics and Self-Assembly Simulations (e.g., Microphase Separation in Block Copolymers)

Molecular dynamics (MD) and self-assembly simulations are powerful tools for investigating the nanoscale morphology of polymers containing 2,3,4,5,6-pentafluorostyrene. These simulations are particularly crucial for understanding microphase separation in block copolymers (BCPs), where immiscible polymer blocks spontaneously form ordered nanostructures.

The immiscibility between the poly(this compound) (PPFS) block and other polymer blocks drives this self-assembly. For instance, in diblock copolymers of PFS and butyl acrylate (B77674) (BuA), the significant incompatibility between the blocks leads to phase separation on a nanometer scale, forming nanodomains between 30 to 45 nm. Similarly, amphiphilic block copolymers containing a hydrophobic PPFS block and a hydrophilic block, such as poly(2-hydroxyethyl methacrylate) (PHEMA), exhibit microphase separation that results in nanoscaled rough surfaces. fluorine1.ru

Simulations can predict the type of morphology that will form, which is highly dependent on the relative block lengths. In a study of block copolymers composed of phosphonated polypentafluorostyrene and polyoctylstyrene, mesophase simulations predicted the formation of different structures, including a desirable bicontinuous gyroidal network, which was later confirmed experimentally. acs.org This predictive capability is essential for designing materials with specific properties, such as proton-exchange membranes where a continuous network is necessary for ion conductivity. acs.org

Research findings have detailed various morphologies achieved through the self-assembly of PFS-containing block copolymers:

Cylindrical Morphologies : Poly(pentafluorostyrene-b-acrylic acid) copolymers were found to form cylindrical structures with domain sizes as small as 5 nm. rsc.org

Spherical Morphologies : Triblock copolymers with a fluorophilic PPFS block have been observed to form core-shell-corona structures or soccer-ball-like morphologies depending on the block sequence. acs.orgnih.gov In one case, spherical particles with an average diameter of 134.1 ± 56.4 nm were observed, featuring an electron-dense fluorophilic core. acs.orgnih.gov

Gyroidal Networks : Mesostructure simulations for phosphonated PPFS-based block copolymers calculated that a bicontinuous gyroidal system could be achieved, offering a balance of properties for applications like proton-exchange membranes. acs.org

MD simulations have also been employed to evaluate the material's stability. To assess the radiation resistance of PPFS, reactive molecular dynamics simulations were used to calculate the bond scission rate under irradiation. mdpi.com The results indicated that poly(this compound) had the lowest number of bond dissociations compared to polystyrene and poly(4-fluorostyrene), suggesting enhanced radiation resistance. mdpi.com

| Copolymer System | Simulation/Experimental Method | Observed Morphology | Domain Size/Feature | Reference |

|---|---|---|---|---|

| Poly(pentafluorostyrene-b-acrylic acid) | Experimental | Cylindrical | ~5 nm | rsc.org |

| Poly(pentafluorostyrene)-b-Poly(butyl acrylate) | AFM and SAXS | Various (not specified) | 30 - 45 nm | |

| Phosphonated Poly(pentafluorostyrene)-b-Polyoctylstyrene | Mesophase Simulation & TEM | Bicontinuous Gyroidal Network | 13 - 25 nm | acs.org |

| Poly(hexyl acrylate-b-2,3,4,5,6-pentafluorostyrene-b-lactide) | TEM | Soccer-ball-like | Avg. diameter: 108.3 ± 15.3 nm | acs.orgnih.gov |

| Poly(this compound) | Reactive MD Simulation | Bond Dissociation Analysis | Lowest dissociation number vs PS, 1F-PS | mdpi.com |

Electronic Structure and Reactivity Modeling

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in modeling the electronic structure and predicting the reactivity of this compound. The five electron-withdrawing fluorine atoms on the phenyl ring significantly influence the molecule's properties.

DFT calculations can predict the effects of this pentafluorination. For example, in the case of this compound oxide, DFT modeling predicts that the electron-withdrawing nature of the fluorine atoms increases the epoxide ring strain and affects its reactivity. This high degree of fluorination also enhances the propensity for nucleophilic substitution reactions, particularly at the para-position, which is a key feature in the post-polymerization modification of PPFS. researchgate.netresearchgate.net

The electronic character of the monomer also impacts its polymerization behavior. The rapid conversion observed in the atom transfer radical polymerization (ATRP) of PFS reflects the electron-withdrawing character of the fluorines on the phenyl ring. researchgate.net Kinetic investigations have confirmed that fluorinated monomers like PFS polymerize faster than their non-fluorinated counterparts, such as styrene (B11656), which is attributed to the presence of these electron-withdrawing substituents. researchgate.net

DFT has also been used to study the interactions of PPFS-derived materials with other surfaces and molecules. In the context of proton-exchange membranes, DFT calculations showed that phosphonic acids with electron-withdrawing moieties, such as those derived from PPFS, have a reduced tendency to adsorb onto platinum electrocatalyst surfaces, which is beneficial for fuel cell performance. researchgate.net Furthermore, first-principles DFT calculations have been used to study the structural and electronic properties of heterostructures, such as those involving MXene and graphene, providing insights into interlayer interactions that are crucial for membrane stability and performance. mdpi.com

| System/Property Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide | DFT | Pentafluorination increases epoxide ring strain and reactivity. | |

| ATRP of PFS vs. Styrene | Kinetic Analysis | PFS polymerizes faster due to electron-withdrawing fluorine atoms. | researchgate.net |

| Phosphonated Polymers on Platinum | DFT | Electron-withdrawing groups reduce adsorption on catalyst surfaces. | researchgate.net |

| Post-polymerization Modification | Experimental/Implied | Fluorinated phenyl rings enhance susceptibility to nucleophilic substitution. | researchgate.netresearchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of molecules and their macroscopic properties. redalyc.orgresearchgate.net For polymers, QSPR models are valuable for predicting key characteristics like the glass transition temperature (Tg) before a material is synthesized, thereby accelerating materials discovery. nih.govehu.esnih.gov

In QSPR studies, the polymer structure is typically represented by molecular descriptors calculated from the monomer or repeating unit. redalyc.orgresearchgate.net These descriptors are then correlated with experimental property data using statistical methods or machine learning algorithms, such as multiple linear regression (MLR) or artificial neural networks (ANN). redalyc.orgresearchgate.net

Poly(this compound) has been included in datasets used to build and validate QSPR models for predicting the glass transition temperature of polymers. In one study developing a QSPR model for a diverse set of 107 polystyrenes, poly(this compound) was part of the training set. redalyc.org The goal of such models is to create a robust relationship that can accurately forecast the Tg for new, unsynthesized polymers based solely on their proposed chemical structure. nih.govresearchgate.net

The general approach involves several steps:

Data Compilation : Gathering a dataset of polymers with experimentally measured properties (e.g., Tg). nih.gov

Descriptor Calculation : Computing various numerical descriptors (topological, electronic, etc.) that characterize the molecular structure of the repeating units. nih.govresearchgate.net

Model Development : Using regression techniques to select the most relevant descriptors and build a predictive mathematical equation. redalyc.orgnih.gov

Validation : Testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its accuracy and generalizability. nih.govresearchgate.net

While specific QSPR models focused exclusively on PPFS are not detailed, its inclusion in broader studies highlights its role in developing predictive tools for fluorinated and styrenic polymers. redalyc.org These models are crucial for systematically designing polymers with desired thermal properties. researchgate.netehu.es

Applications of Poly 2,3,4,5,6 Pentafluorostyrene and Its Copolymers in Advanced Materials

Organic Electronics and Transistor Applications

The unique electronic properties of poly(2,3,4,5,6-pentafluorostyrene) (PPFS) and its copolymers, stemming from the highly electronegative fluorine atoms, have positioned them as key materials in the advancement of organic electronics. Their application spans from gate dielectric materials to interface engineering in various organic semiconductor devices.

Gate Dielectric Materials in Organic Thin-Film Transistors (OTFTs)

Insulating polymers are crucial as gate dielectric materials in the fabrication of all-solution processable organic thin-film transistors (OTFTs). rsc.orgrsc.org However, a significant challenge with many polymers is their poor resistance to common halogenated solvents, which restricts their use in bottom-gate OTFT architectures. rsc.orgrsc.org High molecular weight PPFS has emerged as a promising gate dielectric material that overcomes this limitation. rsc.orgrsc.org

Researchers have developed facile and efficient methods to synthesize high molecular weight PPFS using methyl isobutyl ketone (MIK) as a solvent in a standard laboratory setting, avoiding the need for complex equipment. rsc.org This high molecular weight PPFS is soluble in ketone solvents like MIK but remains insoluble in common halogenated solvents, making it ideal for solution-processable bottom-gate OTFTs. rsc.org The non-polar and hydrophobic nature of the PPFS surface is advantageous for studying the intrinsic transport behaviors of organic semiconductors. rsc.orgrsc.org

Copolymers of this compound (PFS) have also been extensively studied for their tunable dielectric properties. For instance, random copolymers of PFS and methyl methacrylate (B99206) (MMA) have been synthesized with narrow molecular weight distributions using nitroxide mediated polymerization (NMP). nih.govresearchgate.net These copolymers serve as the dielectric layer in bottom-gate, top-contact OTFTs. nih.govresearchgate.net By varying the PFS content in the copolymer, the surface properties and dielectric constant of the thin films can be precisely controlled. nih.govresearchgate.netmdpi.com Studies have shown that increasing the PFS content can lead to an increase in the field-effect mobility of the transistor, although there is a limit beyond which the organic semiconductor may no longer adhere properly to the dielectric surface. nih.govresearchgate.netresearchgate.net

In one study, poly(perfluorostyrene-co-poly(vinylbenzyl cinnamates)) (PFS-co-PVBCi) copolymers were synthesized and used as printable gate dielectrics for OTFTs. acs.org These polymeric dielectrics were successfully printed using an electrohydrodynamic jet printing technique. acs.org The electrical stability and performance of the resulting OTFTs were found to be dependent on the composition of the copolymer. acs.org

Table 1: Properties of Poly(PFS-ran-MMA) Copolymers for OTFTs mdpi.com

| PFS Molar Feed Ratio (fPFS,0) | Apparent Rate Constant (kp[P•]) (h⁻¹) | Number-Average Molecular Weight (M̄n) ( kg/mol ) | Dispersity (Đ) |

| 0.05 | 0.17 | 13.8 | 1.15 |

| 0.10 | 0.23 | - | - |

| 0.20 | 0.32 | - | - |

| 0.30 | 0.41 | - | - |

| 0.40 | 0.50 | - | - |

| 0.50 | 0.58 | - | - |

| 0.60 | 0.65 | - | - |

| 0.70 | 0.71 | - | - |

| 0.80 | 0.76 | - | - |

| 0.90 | 0.80 | - | - |

| 1.00 | 0.82 | 19.9 | - |

| Data derived from nitroxide mediated copolymerizations of PFS and MMA. |

Interface Engineering in Organic Semiconductor Devices

The interface between the organic semiconductor and the dielectric layer is a critical region that governs charge transport in OTFTs. nih.govpostech.ac.kr The surface chemistry of the dielectric material influences the growth, structural packing, and domain structures of the organic semiconductor film. nih.govpostech.ac.kr Hydrophobic polymers are often employed to passivate the hydroxyl groups on inorganic oxide dielectrics, leading to improved morphology of the organic semiconductor. mdpi.com

Fluorinated polymers like PPFS are particularly effective for this purpose. nih.govmdpi.com For example, using a PPFS interlayer in pentacene-based transistors has been shown to enhance gate-bias stability. nih.govmdpi.com Similarly, coating barium titanate dielectrics with a PPFS homopolymer resulted in improved OTFT performance and operational stability, attributed to a reduction in leakage current, an increase in pentacene (B32325) grain size, and a decrease in the hole injection barrier. mdpi.com

Copolymers also play a significant role in interface engineering. Random copolymers of styrene (B11656) and PFS have been utilized to control the dielectric surface energy, which in turn affects the performance of OTFTs. nih.gov The field-effect mobility can be influenced by the difference in interfacial energy between the dielectric surface and the organic semiconductor. mdpi.com Blends of the organic semiconductor TIPS-pentacene with mixtures of polystyrene (PS) and PPFS have been developed to enhance environmental stability. uab.cat The high hydrophobicity of PPFS contributes to this increased stability. uab.cat

The ability to modulate the work function of materials is another key aspect of interface engineering. acs.org While polymers typically cause a decrease in the work function of graphene upon contact, certain fluorinated zwitterionic polymers have been shown to have a p-doping effect, leading to a local increase or decrease in work function. acs.org This opens up possibilities for creating patterned polymer structures for spatial work function modulation in 2D materials for advanced electronic devices. acs.org

Biomedical and Sensor Technologies

The unique properties of poly(this compound) and its derivatives, particularly their high fluorine content and the versatility of the pentafluorophenyl group for chemical modification, have led to their exploration in various biomedical and sensor applications.

Polymeric Fluorinated Nanoparticles for Medical Imaging (e.g., MRI)

Polymeric fluorinated nanoparticles (PFNPs) are valuable materials for ¹⁹F magnetic resonance imaging (MRI). nih.govacs.org The absence of a natural fluorine signal in biological tissues allows for highly specific imaging with a high signal-to-noise ratio. nist.govnih.gov PFNPs with high fluorine content are particularly sought after for sensitive ¹⁹F MRI. nih.govacs.org

An innovative aqueous photo-polymerization-induced self-assembly (photo-PISA) method has been developed for the efficient synthesis of PFNPs with a high fluorine content of up to 25 wt%. nih.govacs.org These nanoparticles exhibit favorable ¹⁹F MRI properties and can be produced with different morphologies. nih.govacs.org Copolymers of this compound and styrene have been used to create polymeric fluorinated nanoparticles for MRI applications, offering greater structural design potential than traditional systems. fishersci.pt